molecular formula C14H9Cl3O2 B1421315 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride CAS No. 1160260-14-9

5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1421315
CAS No.: 1160260-14-9
M. Wt: 315.6 g/mol
InChI Key: XDHCXAFMMTYTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Cl3O2 and a molecular weight of 315.58 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula C14H9Cl3O2 . Detailed structural analysis such as bond lengths and angles, hybridization, and spatial configuration might require advanced spectroscopic techniques and computational methods which are beyond the scope of this discussion.

Scientific Research Applications

Synthesis of Azaindoles

5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride is used in the synthesis of azaindoles. Zhang et al. (2002) demonstrated the effectiveness of using acyl chlorides for attaching to the 3-position of azaindoles, with benzoyl chloride as a key reagent in this process (Zhang et al., 2002).

β-Amyloid Aggregation Inhibition

Choi et al. (2003) reported the synthesis of a compound using this compound, demonstrating its potential as a β-amyloid aggregation inhibitor. This is significant in the context of Alzheimer's disease research (Choi et al., 2003).

Conversion to Benzofurans and Selenophenes

Lisiak and Młochowski (2009) utilized 2-(chloroseleno)benzoyl chloride, a related compound, in the synthesis of benziselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones, showcasing the versatility of chlorobenzoyl chlorides in chemical synthesis (Lisiak & Młochowski, 2009).

Photodynamic Therapy

Ma and Dolphin (1995) described a method to convert chlorophyll derivatives to phytoporphyrins using benzoyl chloride, highlighting its application in photodynamic therapy (Ma & Dolphin, 1995).

Antibacterial Activity

Singh (2012) synthesized 1,3,4-oxadiazole derivatives using benzoyl chloride and evaluated their antibacterial activities. This study provides insights into the potential of chlorobenzoyl chlorides in developing new antibacterial agents (Singh, 2012).

Safety and Hazards

5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride is intended for research use only and is not intended for diagnostic or therapeutic use . It may cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . Contact with water liberates toxic gas .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves the formation of covalent bonds, leading to changes in the enzyme’s conformation and function .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it has been shown to impact the expression of specific genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes that affect the biomolecule’s activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exert beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s bioavailability and its ability to exert its effects at the target sites .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its ability to modulate cellular processes .

Properties

IUPAC Name

5-chloro-2-[(3-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHCXAFMMTYTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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